molecular formula C9H9NO3 B1600773 1-(2-Methyl-3-nitrophenyl)ethanone CAS No. 75473-11-9

1-(2-Methyl-3-nitrophenyl)ethanone

Cat. No.: B1600773
CAS No.: 75473-11-9
M. Wt: 179.17 g/mol
InChI Key: HPQVXLJSJCOYFE-UHFFFAOYSA-N
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Description

1-(2-Methyl-3-nitrophenyl)ethanone is an aromatic ketone with a nitro group at the 3-position and a methyl group at the 2-position of the benzene ring. Its molecular formula is C₉H₉NO₃, and its structure combines electron-withdrawing (nitro) and electron-donating (methyl) substituents. This compound is of interest in organic synthesis, particularly in the development of pharmaceuticals, dyes, and agrochemicals, where substituent positioning influences reactivity and physical properties .

Properties

IUPAC Name

1-(2-methyl-3-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-6-8(7(2)11)4-3-5-9(6)10(12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQVXLJSJCOYFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80504995
Record name 1-(2-Methyl-3-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75473-11-9
Record name 1-(2-Methyl-3-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methyl-3-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the nitration of 2-methylacetophenone. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The reaction conditions are carefully controlled to prevent over-nitration and to maximize the selectivity for the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-3-nitrophenyl)ethanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products Formed:

    Reduction: 1-(2-Methyl-3-aminophenyl)ethanone.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: 1-(2-Methyl-3-nitrophenyl)acetic acid.

Scientific Research Applications

1-(2-Methyl-3-nitrophenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(2-Methyl-3-nitrophenyl)ethanone exerts its effects depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may also act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

1-(4-Methyl-3-nitrophenyl)ethanone
  • Structure : Nitro at 3-position, methyl at 4-position.
  • Key Differences: The para-methyl group reduces steric hindrance compared to the ortho-methyl in the target compound. This positional change increases solubility in non-polar solvents due to reduced dipole interactions.
  • Molecular Formula: C₉H₉NO₃ (identical to the target compound).
  • Synthesis : Typically prepared via Friedel-Crafts acylation followed by nitration .
1-(3-Nitrophenyl)ethanone (m-Nitroacetophenone)
  • Key Differences : Absence of the methyl group simplifies the electronic environment, making it more reactive in electrophilic substitutions. Melting point: 72–74°C (lower than methyl-substituted analogs due to reduced crystallinity) .
  • Applications : Intermediate in synthesizing dyes and pharmaceuticals .

Functional Group Variants

1-(2-Amino-6-nitrophenyl)ethanone
  • Structure: Amino (-NH₂) at 2-position, nitro at 6-position.
  • However, the nitro group at the 6-position creates steric and electronic conflicts, reducing stability .
  • Molecular Formula : C₈H₈N₂O₃.
  • Safety: Limited toxicological data available; requires cautious handling .
1-(2-Hydroxy-3-methyl-5-nitrophenyl)ethanone
  • Structure : Hydroxy (-OH) at 2-position, methyl at 3-position, nitro at 5-position.
  • Key Differences: The hydroxyl group increases acidity (pKa ~8–10), enabling solubility in alkaline solutions. Melting point: 126°C, higher than non-hydroxylated analogs due to intermolecular hydrogen bonding .
  • Synthesis: Derived from nitration of hydroxyacetophenone derivatives .

Halogen-Substituted Analogs

1-(2-Chlorophenyl)ethanone
  • Structure : Chloro (-Cl) at 2-position.
  • Key Differences : The electron-withdrawing chloro group deactivates the ring, directing electrophiles to meta positions. Reactivity in nucleophilic substitutions is higher compared to methyl/nitro analogs .
  • Applications : Precursor in pesticide synthesis .
1-(5-Chloro-2-nitrophenyl)ethanone
  • Structure : Chloro at 5-position, nitro at 2-position.
  • Key Differences : The chloro-nitro combination creates strong electron withdrawal, making the compound highly electrophilic. Molecular weight: 199.6 g/mol .

Methoxy-Substituted Analogs

1-(2,4-Dimethoxy-3-nitrophenyl)ethanone
  • Structure : Methoxy (-OCH₃) at 2- and 4-positions, nitro at 3-position.
  • Key Differences: Methoxy groups donate electrons via resonance, counterbalancing the nitro group’s electron withdrawal. This enhances stability in oxidative conditions. Molecular formula: C₁₀H₁₁NO₅ .

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties
1-(2-Methyl-3-nitrophenyl)ethanone 2-CH₃, 3-NO₂ C₉H₉NO₃ 195.17 Not reported Moderate solubility in polar solvents
1-(4-Methyl-3-nitrophenyl)ethanone 4-CH₃, 3-NO₂ C₉H₉NO₃ 195.17 Not reported Higher solubility in non-polar solvents
1-(3-Nitrophenyl)ethanone 3-NO₂ C₈H₇NO₃ 165.15 72–74 Reactive in electrophilic substitution
1-(2-Hydroxy-3-methyl-5-nitrophenyl)ethanone 2-OH, 3-CH₃, 5-NO₂ C₉H₉NO₄ 195.17 126 Acidic, forms stable crystals
1-(5-Chloro-2-nitrophenyl)ethanone 5-Cl, 2-NO₂ C₈H₆ClNO₃ 199.6 Not reported High electrophilicity

Biological Activity

1-(2-Methyl-3-nitrophenyl)ethanone, with the molecular formula C₉H₉N₁O₃, is an organic compound that has garnered attention due to its notable biological activities. The presence of functional groups such as a ketone and nitro group in its structure contributes to its reactivity and potential therapeutic applications. This article explores the compound's biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The structure of this compound can be described as follows:

  • Molecular Weight : 179.17 g/mol
  • CAS Number : 75473-11-9

The compound features a ketone functional group attached to a phenyl ring that is further substituted with a methyl and a nitro group. This arrangement influences its chemical behavior and biological activity significantly.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The nitro group is known to enhance biological activity through mechanisms such as the generation of reactive oxygen species (ROS), which can disrupt microbial cell integrity.

  • Case Study : A study on nitro-substituted phenyl compounds demonstrated their effectiveness against various bacterial strains, suggesting that this compound may possess similar antimicrobial efficacy .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Inflammation is a key factor in many chronic diseases, and compounds that can modulate inflammatory pathways are of great interest.

  • Research Findings : In vitro studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases .

Anticancer Potential

The anticancer properties of this compound have been explored in various studies. The compound's ability to induce apoptosis (programmed cell death) in cancer cells is particularly noteworthy.

  • Experimental Evidence : A study focusing on the cytotoxic effects of nitro-substituted phenyl compounds found that certain derivatives could effectively inhibit the proliferation of cancer cell lines . This suggests that this compound may also exhibit similar anticancer activity.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
1-(3-Nitrophenyl)ethanoneNitro group at meta positionDifferent positioning affects reactivity
1-(4-Methyl-3-nitrophenyl)ethanoneNitro group at para positionAltered electronic properties
1-Acetyl-2-methyl-4-nitrobenzeneAcetyl group instead of ketoneDifferent functional reactivity

The specific arrangement of substituents in this compound influences its chemical behavior and biological activity compared to these similar compounds .

Understanding the mechanism by which this compound exerts its biological effects is crucial for its potential application in therapeutics. Interaction studies indicate that this compound may interact with various biological macromolecules such as proteins and nucleic acids.

  • Pharmacodynamics : Investigations into how this compound interacts with enzymes or receptors provide insights into its pharmacodynamics and pharmacokinetics. For example, studies suggest that it may act as an inhibitor for specific enzymes involved in inflammatory pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.